JNJ-9350 vs. PAOX: Unprecedented Selectivity Over the Primary Polyamine Oxidase Off-Target
JNJ-9350 demonstrates a high degree of selectivity for human spermine oxidase (hSMOX) over the closely related enzyme human polyamine oxidase (hPAOX). In biochemical assays using the HyPerBlu substrate, JNJ-9350 exhibits an IC50 of 10 nM for SMOX compared to 790 nM for PAOX, representing a 79-fold selectivity window . This selectivity is a direct result of the compound's optimized pyrazolopyrimidine scaffold and is a critical differentiator from older, less selective inhibitors like MDL 72527 .
| Evidence Dimension | Enzymatic Potency and Selectivity (IC50) |
|---|---|
| Target Compound Data | 10 nM (SMOX) |
| Comparator Or Baseline | 790 nM (PAOX) |
| Quantified Difference | 79-fold selectivity for SMOX over PAOX |
| Conditions | HyPerBlu biochemical assay |
Why This Matters
This high degree of selectivity ensures that observed cellular and in vivo effects can be confidently attributed to SMOX inhibition rather than off-target activity on PAOX, which shares overlapping substrate specificity and is often co-inhibited by older SMOX tool compounds.
- [1] Chemical Probes Portal. Probe JNJ-9350. Accessed 2026. View Source
- [2] Llaveria J, et al. Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors. J Med Chem. 2025. doi: 10.1021/acs.jmedchem.5c01449. PMID: 41143401. View Source
